3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt

cyanine dye synthesis building block stoichiometry molecular weight confirmation

3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt (CAS 54136-29-7) is a zwitterionic indolium sulfobetaine with the molecular formula C₁₆H₂₃NO₃S and a molecular weight of 309.42 g/mol. The compound features a quaternized indolium nitrogen bearing a 4-sulfobutyl pendant chain that forms an inner salt, plus four methyl substituents at the 2-, 3-, 3-, and 5-positions of the indole ring system.

Molecular Formula C16H23NO3S
Molecular Weight 309.4 g/mol
CAS No. 54136-29-7
Cat. No. B14146475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt
CAS54136-29-7
Molecular FormulaC16H23NO3S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)[N+](=C(C2(C)C)C)CCCCS(=O)(=O)[O-]
InChIInChI=1S/C16H23NO3S/c1-12-7-8-15-14(11-12)16(3,4)13(2)17(15)9-5-6-10-21(18,19)20/h7-8,11H,5-6,9-10H2,1-4H3
InChIKeyRBBBQDHFTRURQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt (CAS 54136-29-7): A 5-Methyl-Substituted Indolium Sulfobetaine Building Block for Near-Infrared Cyanine Dye Synthesis


3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt (CAS 54136-29-7) is a zwitterionic indolium sulfobetaine with the molecular formula C₁₆H₂₃NO₃S and a molecular weight of 309.42 g/mol . The compound features a quaternized indolium nitrogen bearing a 4-sulfobutyl pendant chain that forms an inner salt, plus four methyl substituents at the 2-, 3-, 3-, and 5-positions of the indole ring system . This 2,3,3,5-tetramethyl substitution pattern distinguishes it from the more common 2,3,3-trimethyl-indolium sulfobetaines (e.g., CAS 54136-26-4, MW 295.40) by the additional 5-methyl group. The compound serves as a versatile heterocyclic quaternary salt intermediate, principally employed as a building block for the synthesis of polymethine cyanine dyes, where the 5-position methylation can modulate the photophysical properties of the resulting chromophores .

Why 2,3,3,5-Tetramethyl-1-(4-sulfobutyl)-indolium Inner Salt (CAS 54136-29-7) Cannot Be Casually Replaced by 2,3,3-Trimethyl or Other Indolium Sulfobetaine Analogs


Indolium sulfobetaine building blocks with different ring substitution patterns are not functionally interchangeable in cyanine dye synthesis. The presence or absence of the 5-methyl substituent on the indolenine ring directly influences the electronic structure of the indolium core, altering the reactivity of the 2-methyl group in condensation reactions with polymethine chain-forming reagents [1]. This difference in substitution position leads to distinct product profiles: 5-H analogs (e.g., CAS 54136-26-4) yield dyes with a free 5-position available for further derivatization, while the 5-methyl variant (CAS 54136-29-7) produces dyes with a sterically and electronically modified indolenine terminus that affects aggregation tendency and spectral properties [2]. Furthermore, the additional methyl group changes the molecular weight by 14 mass units (309.42 vs. 295.40 for the 5-H analog), which must be accounted for in stoichiometric calculations during dye synthesis .

Quantitative Differentiation Evidence: 2,3,3,5-Tetramethyl-1-(4-sulfobutyl)-indolium Inner Salt (CAS 54136-29-7) vs. Closest Indolium Sulfobetaine Analogs


Molecular Weight Differentiation: 14 Da Higher Than the 5-Unsubstituted Trimethyl Analog

The target compound (CAS 54136-29-7) has a molecular weight of 309.42 g/mol due to the 5-methyl substituent, which is 14.02 Da higher than the closest analog 2,3,3-trimethyl-1-(4-sulfobutyl)-indolium inner salt (CAS 54136-26-4, MW 295.40 g/mol) lacking the 5-methyl group . This mass difference originates from the replacement of a hydrogen at the 5-position (in CAS 54136-26-4) with a methyl group (in CAS 54136-29-7), confirmed by the molecular formulas: C₁₆H₂₃NO₃S (target) vs. C₁₅H₂₁NO₃S (analog) .

cyanine dye synthesis building block stoichiometry molecular weight confirmation

Ring Substitution Pattern: 5-Methyl vs. 5-H Determines Downstream Dye Derivatization Potential

The target compound bears a methyl group at the 5-position of the indole ring, whereas the commercially predominant analog CAS 54136-26-4 carries a hydrogen at this position . In the target compound, the 5-methyl substituent acts as an inert blocking group that prevents electrophilic substitution or further functionalization at this site during downstream dye synthesis, whereas the 5-H analog (CAS 54136-26-4) retains a reactive aromatic C–H position that can undergo electrophilic reactions (e.g., sulfonation to yield CAS 76588-81-3) . Publishers note: 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-indolium-5-sulfonate (CAS 76588-81-3, MW 375.46, C₁₅H₂₁NO₆S₂) is derived from the 5-H analog by sulfonation at the 5-position, a derivatization that cannot be performed on the target compound due to the 5-methyl blocking group .

cyanine dye derivatization indolenine substitution structure-property relationship

5-Methyl Substitution Impacts Electronic Properties and Aggregation Behavior of Derived Cyanine Dyes

Methyl substitution at the indolenine ring positions of cyanine dyes has been shown to produce measurable effects on excited state properties and aggregation behavior. The spectroscopic effects of methyl substitution on the indolenine moiety have been characterized as especially important in the upper excited states of polymethine cyanines [1]. In Langmuir-Blodgett film studies, the choice of methyl versus ethyl substituent on cyanine dye indolenine termini was found to determine whether J-aggregates or H-aggregates (accompanied by Davydov splitting) are formed [2]. Class-level inference: The 5-methyl substituent in the target compound (CAS 54136-29-7) is expected to confer altered aggregation propensity and bathochromic/hypsochromic shift tendencies in derived pentamethine and heptamethine cyanine dyes relative to dyes prepared from the 5-H analog (CAS 54136-26-4), though direct dye-to-dye comparative data for this specific precursor pair were not identified in the literature [1][2].

cyanine dye photophysics methyl substitution effects dye aggregation

Storage Condition Requirements: Refrigerated Storage Specified by Supplier

The supplier specification for CAS 54136-29-7 explicitly requires storage at 2–8°C in a sealed container, indicating limited thermal stability at ambient temperature . In contrast, the 5-H analog CAS 54136-26-4 is listed by Sigma-Aldrich as a combustible solid (Storage Class Code 11) with no explicit refrigerated storage requirement in the standard product listing . This difference in supplier-specified storage conditions may reflect differential thermal or hygroscopic stability between the 5-methyl and 5-H variants of the indolium sulfobetaine series.

chemical stability storage conditions procurement specifications

Optimal Application Scenarios for 2,3,3,5-Tetramethyl-1-(4-sulfobutyl)-indolium Inner Salt (CAS 54136-29-7) Based on Quantitative Differentiation Evidence


Synthesis of 5-Methyl-Terminated Pentamethine (Cy5-Type) and Heptamethine (Cy7-Type) Cyanine Dyes with Modified Aggregation Properties

When researchers require cyanine dyes bearing a 5-methyl substituent on the indolenine terminus to modulate aggregation behavior or spectral properties, CAS 54136-29-7 is the appropriate quaternary salt building block. The 5-methyl group provides a blocked indolenine position that cannot undergo further electrophilic substitution, ensuring a chemically defined, single-species dye product . Users seeking to compare 5-methyl vs. 5-H dye aggregation must select this compound as the 5-methyl precursor source for the condensation reaction with polymethine chain reagents [1].

Synthesis of Dyes Requiring a Chemically Inert 5-Position to Avoid Undesired Side Reactions

In dye synthesis pathways where the 5-position of the indolenine ring must remain unfunctionalized but protected from unintended electrophilic attack, the 5-methyl substituent of CAS 54136-29-7 serves as a permanent blocking group. This contrasts with the 5-H analog (CAS 54136-26-4), where the 5-position remains reactive and can undergo undesired sulfonation, nitration, or halogenation under certain condensation conditions .

Analytical Method Development Requiring a 14 Da Mass-Shifted Internal Standard for Indolium Sulfobetaine Quantification

The 14.02 Da molecular weight difference between CAS 54136-29-7 (MW 309.42) and CAS 54136-26-4 (MW 295.40) makes the target compound suitable as a mass-shifted internal standard or reference compound in LC-MS quantification of indolium sulfobetaine intermediates [1]. This mass difference is sufficient for baseline chromatographic and mass spectrometric resolution while minimizing structural perturbations that could alter ionization efficiency.

Quote Request

Request a Quote for 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.